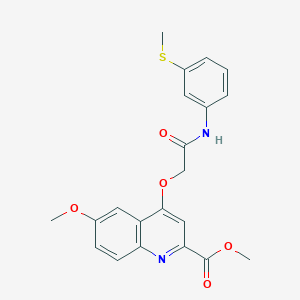

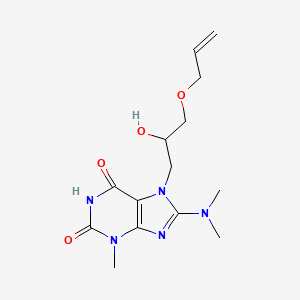

Methyl 6-methoxy-4-(2-((3-(methylthio)phenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-2-quinolones are a class of compounds that have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .科学的研究の応用

Synthesis and Antituberculosis Activity

Research has demonstrated the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives, showcasing significant in vitro antituberculosis activity. These derivatives highlight the importance of substituents on the quinoxaline nucleus for microbial inhibition, presenting a pathway for developing new compounds with potential antituberculosis properties (Andrés Jaso et al., 2005).

Synthetic Methodologies

Efficient synthetic methodologies for creating quinoline derivatives have been developed, emphasizing the role of starting materials and reaction conditions in achieving high yields. These methods facilitate the production of pharmaceutically relevant compounds on a large scale, underscoring the versatility of quinoline structures in drug development (Markus Bänziger et al., 2000).

Novel Fluorophores

The discovery of novel fluorophores based on quinoline structures, such as 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range in aqueous media. These compounds are promising for biomedical analysis due to their stability and large Stokes' shift, indicating potential applications in fluorescent labeling and imaging (Junzo Hirano et al., 2004).

Crystallographic Studies

Crystallographic studies of quinoline derivatives, such as polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveal insights into the molecular structure and interactions that contribute to their pharmacological properties. These studies assist in understanding the relationship between structure and activity, paving the way for the design of more effective therapeutic agents (S. Shishkina et al., 2018).

Catalytic Applications

Quinoline derivatives have been explored for their catalytic applications, such as in the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology underscores the utility of quinoline structures in facilitating complex chemical transformations, relevant for synthesizing compounds with diverse biological activities (Cong Wang et al., 2018).

将来の方向性

特性

IUPAC Name |

methyl 6-methoxy-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-26-14-7-8-17-16(10-14)19(11-18(23-17)21(25)27-2)28-12-20(24)22-13-5-4-6-15(9-13)29-3/h4-11H,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHYFCYEKDYAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)